Product packaging for 3-bromo-5-fluoro-4-iodopyridine(Cat. No.:CAS No. 1349717-02-7)

3-bromo-5-fluoro-4-iodopyridine

Cat. No.: B6230636
CAS No.: 1349717-02-7
M. Wt: 301.9
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Description

3-Bromo-5-fluoro-4-iodopyridine is a high-value, polyhalogenated pyridine derivative designed for advanced research and development. Its primary application is as a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of three distinct halogen atoms (bromine, fluorine, and iodine) on the pyridine ring provides multiple, orthogonal sites for selective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . This makes it an exceptionally valuable building block for the efficient synthesis of complex, pentasubstituted pyridine scaffolds that are difficult to access by other means . Compounds in this class are recognized as halogen-rich intermediates crucial for constructing diverse chemical libraries for drug discovery programs . The fluorine atom, in particular, is a key feature in modern agrochemical and pharmaceutical agents due to its ability to influence metabolic stability, bioavailability, and binding affinity. Researchers utilize this chemical to introduce a pyridine core with specific halogen handles into target molecules, accelerating the exploration of structure-activity relationships (SAR) . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1349717-02-7

Molecular Formula

C5H2BrFIN

Molecular Weight

301.9

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic systems like pyridine (B92270). youtube.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org In the context of 3-bromo-5-fluoro-4-iodopyridine, the electronegative nitrogen atom within the pyridine ring, along with the halogen substituents, activates the ring towards nucleophilic attack. nih.gov

In SNAr reactions, the nature of the leaving group plays a critical role in determining the reaction rate and outcome. The generally accepted order of leaving group ability for halogens in activated aryl halides is F > Cl ≈ Br > I. nih.gov This "element effect" is contrary to the trend observed in aliphatic SN2 reactions and is attributed to the mechanism of SNAr. nih.govresearchgate.net

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in a subsequent, often rapid, step. Therefore, the enhanced rate of attack due to fluorine's electron-withdrawing nature typically outweighs its poorer ability as a leaving group in the bond-breaking step. nih.gov

For this compound, the fluorine atom is generally the most susceptible to substitution under SNAr conditions, provided it is at an activated position (ortho or para to the ring nitrogen). baranlab.org However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. nih.gov

Table 1: General Trend of Halogen Leaving Group Ability in Activated SNAr Reactions

HalogenRelative ReactivityKey Factor
Fluorine (F)HighestHigh electronegativity activates the ring for nucleophilic attack. nih.gov
Chlorine (Cl)IntermediateModerate balance of electronegativity and leaving group ability. nih.gov
Bromine (Br)IntermediateSimilar to chlorine in reactivity. nih.gov
Iodine (I)LowestLower electronegativity results in a less electrophilic carbon center. nih.gov

It is important to note that factors such as the solvent can alter this reactivity order. Aprotic solvents may reduce the rate of the second step (expulsion of the leaving group) by not assisting in its departure through hydrogen bonding, which can, in some cases, make this step rate-determining and reverse the typical leaving group trend. nih.gov

The regioselectivity of SNAr reactions on polysubstituted pyridines is governed by a combination of electronic and steric factors. wuxiapptec.comresearchgate.net The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack. nih.gov

In the case of this compound, the 4-position (para to the nitrogen) is electronically activated. The fluorine at C5 and bromine at C3 also exert an electron-withdrawing inductive effect, further influencing the electron distribution in the ring. Computational studies on analogous systems, like dichloropyrimidines, have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric nature of substituents. wuxiapptec.com The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can often predict the site of nucleophilic attack. baranlab.orgwuxiapptec.com

Steric hindrance can also play a decisive role. Bulky substituents adjacent to a potential reaction site can impede the approach of the nucleophile, directing it to a less hindered but still electronically favorable position. researchgate.net For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position have been shown to direct nucleophilic attack towards the 6-position. researchgate.net The nature of the nucleophile itself, in terms of its size and basicity, also contributes to the observed regioselectivity. nih.gov

While the addition-elimination (SNAr) mechanism is common for activated halopyridines, an alternative pathway, elimination-addition, can occur, particularly with 3-halopyridines in the presence of very strong bases. quimicaorganica.org This mechanism involves the formation of a highly reactive pyridyne intermediate (an aryne analog). quimicaorganica.orgnih.gov

The process begins with the deprotonation of a ring hydrogen by a strong base, followed by the elimination of the halide to form the pyridyne. The nucleophile then adds to one of the two carbons of the formal triple bond, with subsequent protonation yielding the substituted pyridine. quimicaorganica.org For this compound, the formation of a pyridyne intermediate would likely involve the removal of a proton from C2 or C6, followed by elimination of a halide. However, the presence of multiple halogens complicates potential pyridyne formation and subsequent trapping pathways.

Recent studies on 3,4-pyridynes have demonstrated that substituents can be used to control the regioselectivity of nucleophilic addition to the pyridyne. nih.gov Electron-withdrawing groups can polarize the pyridyne "triple bond," directing the incoming nucleophile to the more electropositive carbon. nih.gov This offers a powerful strategy for the synthesis of highly functionalized pyridines. chemistryviews.org

Metal-Mediated Cross-Coupling Reactions Involving this compound and Its Analogs

Metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving chemo- and regioselective functionalization. nih.govacs.org

The selective functionalization of one C-X bond over another in a polyhalogenated pyridine is primarily dependent on the relative reactivity of the halogens towards the oxidative addition step in the catalytic cycle. nih.gov Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is based on the carbon-halogen bond dissociation energies (BDEs), with the weaker C-I bond being the most susceptible to cleavage by the metal catalyst. baranlab.org

This inherent reactivity difference allows for the selective coupling at the iodine-bearing carbon (C4) of this compound, leaving the bromo and fluoro substituents intact for subsequent transformations. nih.gov This stepwise functionalization is a powerful strategy for the modular synthesis of complex molecules.

Table 2: General Reactivity Order of Halogens in Pd-Catalyzed Cross-Coupling

HalogenRelative ReactivityReason
Iodine (I)HighestLowest C-X bond dissociation energy, facilitating oxidative addition. baranlab.org
Bromine (Br)HighWeaker bond than C-Cl, generally reactive.
Chlorine (Cl)ModerateStronger bond, often requires more specialized catalysts/ligands. acs.org
Fluorine (F)LowestVery strong C-F bond, typically unreactive in cross-coupling.

Numerous cross-coupling methodologies can be employed for this selective functionalization:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives. researchgate.netmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Stille Coupling: Reaction with organostannanes. rsc.org

By carefully selecting the reaction conditions, it is possible to first perform a coupling reaction at the C-I bond, followed by a second coupling at the C-Br bond, demonstrating the synthetic utility of such polyhalogenated building blocks.

While the inherent reactivity of the C-X bond provides a primary level of control, catalyst and ligand design can be used to fine-tune and even override these general trends. researchgate.netnih.govchemistryworld.com The choice of phosphine (B1218219) ligand, N-heterocyclic carbene (NHC) ligand, or even ligand-free conditions can dramatically influence the chemo- and regioselectivity of cross-coupling reactions. rsc.orgnih.gov

For example, sterically hindered ligands can favor oxidative addition at less sterically crowded positions. nih.gov In some cases, specific ligand-catalyst systems have been developed to selectively activate a typically less reactive C-Cl bond in the presence of a C-Br bond, a reversal of the usual selectivity. researchgate.net This "catalyst-controlled" site-selectivity is an area of active research. researchgate.netincatt.nl

Optimization of reaction parameters such as the palladium precursor, base, solvent, and temperature is also crucial for achieving high selectivity and yield. mdpi.comacs.org For instance, the use of specific bases with different cations (e.g., Cs⁺ vs. K⁺) in combination with sulfonated ligands has been shown to control site-selectivity through non-covalent interactions. incatt.nl These advanced catalytic systems expand the toolbox available for the precise and predictable functionalization of complex molecules like this compound.

Palladium-Catalyzed C-H Activation and Functionalization Utilizing Halogenated Pyridine Scaffolds

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of heteroaromatic compounds, including pyridines. rsc.orgrsc.org However, the inherent electron-deficient nature of the pyridine ring and the strong coordination of the nitrogen atom to the palladium catalyst can present significant challenges. rsc.orgnih.gov For halogenated pyridines like this compound, the electronic and steric effects of the halogen substituents play a crucial role in determining the feasibility and regioselectivity of C-H activation.

Research on related substituted pyridines has shown that C-H arylation can be directed to specific positions depending on the substitution pattern. For instance, pyridines with electron-withdrawing groups at the 3-position can undergo C-4 arylation. nih.gov While direct C-H activation on the this compound molecule itself is not extensively documented in the provided results, the principles of palladium-catalyzed C-H activation on other halogenated pyridines provide a framework for predicting its behavior. The C-H bonds at the C-2 and C-6 positions are ortho to the pyridine nitrogen, which can act as a directing group. However, steric hindrance from adjacent substituents and electronic repulsion between the nitrogen lone pair and the palladium catalyst can disfavor activation at these positions. nih.gov

Cationic palladium(II) complexes have been shown to be highly effective in the C-H activation of arylureas at room temperature, proceeding through the formation of a palladacycle intermediate. beilstein-journals.orgnih.gov This suggests that with an appropriate directing group installed on the pyridine ring, selective C-H functionalization could be achieved even in highly halogenated systems.

Table 1: Factors Influencing Palladium-Catalyzed C-H Activation of Pyridines

FactorInfluence on ReactivityReference
Pyridine Electronics Electron-deficient nature generally lowers reactivity. nih.gov
Directing Groups Can facilitate and control the regioselectivity of C-H activation. nih.govharvard.edu
Catalyst Cationic Pd(II) complexes can be highly reactive for C-H activation. beilstein-journals.orgnih.gov
Substituent Effects Electron-withdrawing groups can increase C-H acidity but decrease overall ring reactivity. Steric hindrance can block potential reaction sites. nih.gov

Electrophilic Aromatic Substitution (SEAr) Limitations and Directed Reactions on Halogenated Pyridines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. However, the electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophiles than benzene. nih.govlumenlearning.comlibretexts.org The presence of multiple electron-withdrawing halogen atoms, as in this compound, further deactivates the ring, making classical SEAr reactions extremely challenging and often requiring harsh conditions. nih.gov

Attempts to perform substitutions on similar highly substituted pyridines highlight these limitations. For example, fluorination of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source preferentially occurs at the 4-position (para to the nitro group), displacing the nitro group, rather than substituting a hydrogen atom. nih.gov This demonstrates the propensity for nucleophilic aromatic substitution (SNAr) to occur over SEAr on such electron-poor systems. researchgate.net

Given the limitations of SEAr, directed ortho-metalation (DoM) presents a powerful alternative for the regioselective functionalization of pyridines. harvard.edubaranlab.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While direct DoM on this compound would target the already substituted positions, this methodology is crucial for the synthesis of such highly substituted pyridines from simpler precursors. For instance, a halogen atom itself can act as a directing group, or it can be introduced after a DoM step.

Another powerful strategy for functionalizing halogenated pyridines is through halogen-dance reactions and subsequent trapping with electrophiles. For instance, the related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine can undergo selective C6 magnesiation, allowing for the introduction of various functional groups at that position. nih.gov This highlights that while direct SEAr on the C-H bonds of this compound is unlikely, functionalization is readily achieved by leveraging the reactivity of the existing carbon-halogen bonds.

Table 2: Comparison of Reactivity on Halogenated Pyridines

Reaction TypeReactivity on Halogenated PyridinesKey FeaturesReference
Electrophilic Aromatic Substitution (SEAr) Very lowRing is highly deactivated by the pyridine nitrogen and electron-withdrawing halogens. nih.govyoutube.com
Nucleophilic Aromatic Substitution (SNAr) HighElectron-deficient ring is activated towards nucleophilic attack, especially at positions ortho and para to activating groups. researchgate.net
Directed ortho-Metalation (DoM) High (on suitable precursors)Allows for regioselective introduction of functional groups by deprotonation at a specific site. harvard.edubaranlab.org

Radical Reactions and Photochemical Transformations of Halogenated Pyridines

Radical reactions offer a complementary approach to ionic reactions for the functionalization of halogenated pyridines. nih.gov Photoredox catalysis, in particular, has emerged as a mild and efficient method to generate aryl radicals from haloarenes. nih.gov The selective single-electron reduction of a carbon-halogen bond in a molecule like this compound could generate a pyridyl radical in a regiospecific manner.

The relative reduction potentials of the C-I, C-Br, and C-F bonds would likely dictate the site of initial radical formation, with the weaker C-I bond being the most probable site for reduction. The resulting pyridyl radical could then participate in various transformations, such as addition to alkenes or alkynes, providing a pathway to complex molecules that might be difficult to access through other means. nih.gov Studies on 3,4-dibromopyridine (B81906) have shown that chemoselective radical formation can occur at the more electron-poor position. nih.gov

Photochemical transformations can also be employed. For instance, photo-induced reactions of tetracoordinate boron species with o-bromostyrenes have been shown to proceed via radical intermediates. nih.gov While not directly involving a pyridine, this illustrates the potential of photochemical methods to initiate radical cascades. The application of such methods to this compound could lead to novel trifunctionalization reactions, where the generated pyridyl radical adds to a radical acceptor, potentially triggering further reactions involving the other halogen atoms.

The functionalization of 4-cyanopyridines through radical pathways also provides insight into the potential reactivity of the C-H bonds in this compound towards radical attack, such as in a Minisci-type reaction, although the high degree of substitution and the presence of multiple halogens would significantly influence the outcome. researchgate.net

Table 3: Potential Radical Reactions of this compound

Reaction TypeProposed MechanismPotential OutcomeReference
Photoredox Catalysis Single-electron reduction of a C-X bond (likely C-I) to form a pyridyl radical.Regiospecific functionalization at the 4-position via radical coupling reactions. nih.gov
Radical Addition The generated pyridyl radical adds to an unsaturated bond (alkene, alkyne).Formation of new C-C bonds and further molecular complexity. nih.gov
Photochemical Transformation Photo-induced single electron transfer to generate radical species.Potential for novel multi-functionalization reactions. nih.gov

Utility of 3 Bromo 5 Fluoro 4 Iodopyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Polyfunctionalized Pyridines and Heterocycles

The primary utility of 3-bromo-5-fluoro-4-iodopyridine lies in its role as a precursor for synthesizing highly substituted pyridines. The iodine atom at the 4-position is the most reactive site towards metal-halogen exchange or cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position, while leaving the bromo and fluoro groups intact for subsequent modifications.

Research on analogous compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has demonstrated that the iodine can be selectively targeted for magnesiation followed by reaction with electrophiles to generate a variety of pentasubstituted pyridines. nih.gov This suggests a similar reactivity for this compound, where the iodo group can be converted into an organometallic species and subsequently reacted with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the bromo group at the 3-position can be targeted in a second step, typically under different reaction conditions, for further functionalization via cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. The fluorine atom at the 5-position is generally the most stable and often remains in the final product, imparting unique electronic properties. This stepwise functionalization provides a reliable pathway to complex polyfunctionalized pyridines that would be difficult to access through other synthetic routes. The synthesis of various substituted pyridines often involves leveraging the differential reactivity of halogenated precursors. researchgate.net

Application in the Development of New Organic Materials and Ligands for Metal Complexes

While specific applications of this compound in the development of new organic materials are not yet extensively documented, its structural features suggest significant potential. Pyridine-based molecules are well-known for their use as ligands in the formation of metal complexes due to the coordinating ability of the nitrogen atom. The presence of halogen atoms, particularly the bromo and fluoro groups, can modulate the electronic properties of the pyridine (B92270) ring, thereby influencing the stability and catalytic activity of the resulting metal complexes.

The ability to selectively functionalize the 4- and 3-positions of this compound allows for the introduction of various coordinating groups, leading to the formation of bidentate or tridentate ligands. These tailored ligands can be used to construct metal-organic frameworks (MOFs) or other coordination polymers with potential applications in gas storage, catalysis, and sensing. The fluorine substituent can also enhance the thermal stability and oxidative resistance of the resulting materials.

Intermediate in the Synthesis of Advanced Intermediates for Specialized Chemical Research

The compound this compound is a valuable intermediate for the synthesis of more advanced and specialized chemical entities. The sequential and selective reactivity of its halogen atoms allows for the construction of complex substitution patterns that are often required in medicinal chemistry and drug discovery programs.

For instance, studies on similar compounds like 3-bromo-4-nitropyridine (B1272033) N-oxide have shown that a bromo group can be displaced by a nucleophile to introduce a new functionality, which is a key step in the synthesis of biologically active molecules like 3-fluoro-4-aminopyridine. nih.govrsc.org This suggests that the bromo and iodo groups in this compound can be similarly replaced by various nucleophiles, such as amines, alcohols, or thiols, to generate a library of novel pyridine derivatives for biological screening. The ability to introduce a fluorine atom, a common feature in many modern pharmaceuticals, further enhances its value as a starting material. Research on related halogen-rich pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine underscores their importance as building blocks in medicinal chemistry. researchgate.netchemicalbook.com

Integration into Multicomponent Reaction Sequences

There is currently limited specific information on the integration of this compound into multicomponent reactions (MCRs). However, its inherent reactivity profile makes it a promising candidate for such synthetic strategies. MCRs, which involve the combination of three or more starting materials in a single pot to form a complex product, are highly valued for their efficiency and atom economy.

The differential reactivity of the C-I and C-Br bonds in this compound could be exploited in sequential MCRs. For example, an initial reaction at the iodo-substituted position could be followed by an in-situ functionalization at the bromo-substituted position. The development of such MCRs involving this versatile building block would represent a significant advancement in the efficient synthesis of complex, highly functionalized pyridine derivatives for various applications.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Bromo 5 Fluoro 4 Iodopyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 3-bromo-5-fluoro-4-iodopyridine, a multi-nuclear and multi-dimensional approach is essential to fully map the complex interplay of substituent effects on the pyridine (B92270) ring.

The electronic landscape of the this compound core is intricately shaped by the competing electron-withdrawing and donating properties of its substituents. Multi-nuclear NMR provides a direct probe of the electron density at and around the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei.

The ¹H NMR spectrum is the most immediate indicator of the substitution pattern. For a parent compound like 3-bromo-5-fluoropyridine, distinct signals for the protons at positions 2, 4, and 6 are observed. chemicalbook.com The introduction of a large, polarizable iodine atom at the 4-position in this compound would leave only two proton signals, corresponding to H-2 and H-6. These protons would appear as singlets or narrow doublets due to coupling with the adjacent ¹⁹F nucleus. The chemical shifts of these protons are influenced by the strong inductive-withdrawing effects of the fluorine, bromine, and iodine atoms, typically shifting them downfield.

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The carbon atoms directly bonded to the halogens (C-3, C-4, and C-5) exhibit characteristic chemical shifts. The C-F bond results in a large, direct coupling constant (¹JCF), while smaller couplings (²JCF, ³JCF) can be observed for adjacent carbons. The chemical shifts are sensitive to the combined electronic effects of all substituents. researchgate.net

¹⁵N NMR spectroscopy, despite its lower sensitivity, offers direct information about the electronic state of the pyridine nitrogen atom. blogspot.com The nitrogen chemical shift is influenced by the substituents on the ring, with electron-withdrawing groups generally causing a deshielding effect (a shift to higher frequency). researchgate.net The low natural abundance of ¹⁵N (0.37%) often necessitates isotopic enrichment or advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) for detection. blogspot.comresearchgate.net

Table 1: Expected Multi-Nuclear NMR Characteristics for this compound.
NucleusExpected Chemical Shift (ppm)Key Observations and Coupling Patterns
¹Hδ 8.0 - 9.0Two signals for H-2 and H-6. Expected to be doublets due to ⁴JHF coupling.
¹³Cδ 90 - 160Five distinct signals. C-5 will show a large ¹JCF coupling. C-4 and C-6 will show smaller ²JCF coupling. C-3 is attached to Bromine, C-4 to Iodine.
¹⁹Fδ -100 to -140 (vs. CFCl₃)One singlet or triplet (if coupled to both H-2 and H-6). Highly sensitive to the electronic environment.
¹⁵Nδ -150 to -50 (vs. CH₃NO₂)One signal. Chemical shift reflects the electron density at the nitrogen atom, influenced by four halogen substituents. researchgate.netblogspot.com

While the pyridine core is planar, derivatives of this compound can possess substituents with conformational flexibility. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, regardless of their through-bond connectivity. columbia.eduacdlabs.comlibretexts.org

These experiments detect correlations between nuclei that are close in space (typically < 5 Å). columbia.edu For example, in a derivative where a bulky group is attached at the C-2 position, a NOESY or ROESY experiment could reveal correlations between protons on that substituent and the H-6 proton on the pyridine ring. Such an observation would provide definitive evidence for a specific rotational conformation (rotamer) being preferred in solution.

ROESY is often preferred for molecules in the medium-sized range (MW ~700-1200 Da) where the standard NOE may be zero or very weak. columbia.edu For complex derivatives of this compound, these experiments are indispensable for assigning relative stereochemistry and understanding the molecule's three-dimensional shape, which governs its interactions with other molecules. researchgate.net

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques further allow for the structural characterization of fragments and the detection of transient species in a reaction mixture. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. This capability is crucial for confirming the identity of the target compound and for identifying short-lived intermediates during its synthesis or subsequent reactions. nih.gov For instance, in a nucleophilic substitution reaction, HRMS can detect the mass of a proposed intermediate, providing direct evidence for a particular reaction mechanism. researchgate.net

Table 2: Theoretical Exact Masses for HRMS Analysis.
CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₅H₂BrFIN301.8322
*Hypothetical methoxy-substituted intermediateC₆H₅FINO252.9400

This table illustrates how HRMS can distinguish between the starting material and a potential product/intermediate where bromine has been replaced by a methoxy (B1213986) group.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-activated dissociation (CAD), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern serves as a molecular fingerprint, providing rich structural information. nih.gov

For protonated this compound ([M+H]⁺), the fragmentation pathways would likely be dominated by the sequential loss of the halogen substituents. The C-I bond is the weakest, suggesting that the loss of an iodine radical (I•) or hydrogen iodide (HI) would be a primary fragmentation step. This would be followed by the loss of bromine and then fluorine. Analysis of these fragmentation pathways allows for the confirmation of the connectivity of atoms within the molecule.

Table 3: Plausible MS/MS Fragmentation Pathways for [C₅H₂BrFIN+H]⁺.
Parent Ion (m/z)Proposed Fragment LossResulting Fragment Ion (m/z)Fragment Identity
302.8- I•175.9[3-Bromo-5-fluoropyridinium]⁺
302.8- Br•223.9[5-Fluoro-4-iodopyridinium]⁺
175.9- Br•97.0[5-Fluoropyridinium]⁺
175.9- HCN148.9[C₄H₂BrF]⁺

Single Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For poly-halogenated systems like derivatives of this compound, SCXRD is uniquely capable of elucidating the complex network of non-covalent interactions that govern the crystal packing.

Of particular importance is the halogen bond, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a nitrogen atom or another halogen. sunway.edu.myoup.com Studies on analogous structures, such as co-crystals of iodo-substituted pyridines, demonstrate the formation of strong and predictable N···I halogen bonds. rsc.orgju.edu.jo The N···I distance in such complexes is often significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. rsc.org

In the crystal lattice of a this compound derivative, one would expect to observe a variety of intermolecular contacts. These could include N···I, C-Br···N, C-I···F, or even C-I···I-C interactions, which play a critical role in determining the supramolecular architecture. acs.orgnih.gov For example, analysis of the crystal structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine revealed an intricate network of both Type I and Type II C–I∙∙∙I–C halogen bonds, alongside Ar-H∙∙∙π interactions, which dictate the packing arrangement. nih.gov These interactions are not merely structural curiosities; they influence material properties such as melting point, solubility, and morphology.

Table 4: Representative Intermolecular Interaction Data from Analogous Iodinated Pyridine Crystal Structures. rsc.org
Interaction TypeDonor/AcceptorTypical Distance (Å)% of van der Waals Radii SumSignificance
Halogen BondN···I–C2.27 - 2.40~65-68%Strong, primary interaction directing crystal packing.
Halogen BondC–I···I–C3.50 - 4.00~85-95%Contributes to the stability of the 3D lattice.
Hydrogen BondC–H···F–C2.30 - 2.60~85-95%Secondary interactions that consolidate the packing. sunway.edu.my

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the functional groups and bonding arrangements within a molecule. nih.gov These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. For this compound, vibrational spectroscopy is crucial for confirming the presence and position of the halogen substituents on the pyridine ring.

The 27 possible vibrational modes of a pyridine molecule are all Raman active, while 24 are IR active. aps.org The substitution of hydrogen atoms with bromine, fluorine, and iodine atoms in this compound leads to significant changes in the vibrational spectra compared to unsubstituted pyridine. These changes arise from several factors: the mass of the halogen atoms, the strength of the carbon-halogen bonds, and the electronic effects (inductive and resonance) of the halogens on the pyridine ring.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment. The IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.

Pyridine Ring Vibrations: The C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ range. The presence of electron-withdrawing halogens can shift these frequencies.

Carbon-Halogen Vibrations: The C-F stretching vibration is typically observed in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration appears at lower frequencies, generally in the 500-650 cm⁻¹ range. The C-I stretching vibration is found at even lower wavenumbers, typically between 480 and 610 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information on the skeletal vibrations of the pyridine ring and the carbon-halogen bonds, which might be weak in the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed analysis of its functional groups and bonding characteristics. americanpharmaceuticalreview.com Differences in the IR and Raman spectra of different crystalline forms (polymorphs) of the same compound can also be used for identification and quantification. americanpharmaceuticalreview.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Primary Technique Notes
C-H Stretching3000-3100IR, Raman
C=C/C=N Ring Stretching1400-1600IR, RamanSensitive to substituent effects.
C-F Stretching1000-1400IRStrong absorption.
Ring Breathing950-1050RamanSymmetric vibration, often strong in Raman.
C-Br Stretching500-650IR, Raman
C-I Stretching480-610IR, Raman
Ring Bending600-900IR, RamanOut-of-plane and in-plane deformations.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives can be rendered chiral through the introduction of a chiral center or by the presence of atropisomerism. For such chiral derivatives, CD and ORD spectroscopy would be invaluable for determining their absolute configuration and studying their conformational properties in solution. acs.org

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophore. The pyridine ring in a chiral derivative of this compound would act as a chromophore. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule.

For a chiral derivative, electronic transitions within the pyridine ring (such as n→π* and π→π* transitions) would give rise to characteristic CD signals. rsc.org The analysis of these signals, often aided by quantum chemical calculations, can provide information about the preferred conformation and the absolute configuration of the stereogenic centers.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve (either positive or negative) away from absorption bands and shows a Cotton effect (a peak and a trough) in the region of an absorption band. ORD and CD are closely related phenomena (interconvertible by the Kronig-Kramers transforms) and provide complementary information about the chiroptical properties of a molecule.

The application of chiroptical spectroscopy would be particularly relevant in the context of developing novel chiral ligands or catalysts based on the this compound scaffold. The ability to unambiguously determine the stereochemistry is crucial for understanding structure-activity relationships in asymmetric synthesis and medicinal chemistry.

Theoretical and Computational Investigations of 3 Bromo 5 Fluoro 4 Iodopyridine and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a polysubstituted pyridine (B92270) like 3-bromo-5-fluoro-4-iodopyridine, DFT can be used to calculate its optimized geometry, molecular orbital energies, and the distribution of electron density.

DFT studies on similar halogenated pyridines, such as 3,5-dibromopyridine (B18299), have successfully correlated calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra. researchgate.net A similar approach for this compound would involve selecting a functional (like B3LYP or MPWB1K) and a basis set (e.g., 6-31G(d) or 6-311G(d,p)) to model the system. researchgate.netmdpi.com The resulting calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For instance, a related compound, 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, was found to have a HOMO-LUMO gap of 3.99 eV, indicating its potential for electron transfer reactions. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic properties. By performing calculations on the optimized molecular structure of this compound, it would be possible to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies from DFT can be assigned to specific bond stretching, bending, and torsional modes within the molecule. For example, in a study on 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine, DFT calculations were instrumental in interpreting the experimental IR and Raman spectra. researchgate.net This predictive capability is invaluable for confirming the structure of newly synthesized compounds and understanding their vibrational characteristics.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies are crucial for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. rsc.orgresearchgate.net For this compound, which is a potential building block in organic synthesis, understanding its reactivity in reactions like nucleophilic aromatic substitution (SNAr) is of great interest. researchgate.netnih.gov DFT calculations can model the reaction coordinate, showing how energy changes as reactants are converted to products. By locating the transition state structure and calculating its energy, the activation energy (Ea) of the reaction can be determined, providing insight into the reaction kinetics. researchgate.net For example, a computational study on the thermal decomposition of a nitropyrazoline derivative used DFT to elucidate a single-step mechanism and calculate an activation barrier of approximately 35 kcal/mol. mdpi.com

Advanced Molecular Modeling Approaches

Beyond static DFT calculations, more advanced modeling techniques can simulate the dynamic behavior of molecules and predict their activity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could be employed to study its interactions with solvent molecules and its behavior in a condensed phase. MD simulations model the movement of atoms over time, providing a detailed picture of intermolecular interactions, such as hydrogen bonding or halogen bonding, with the surrounding environment. This is particularly relevant for understanding how a solvent might influence reaction rates and mechanisms.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. While no QSAR studies have been performed on this compound, such a model could be developed. It would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related pyridine compounds and correlating them with experimentally measured reactivity data. The resulting QSAR model could then be used to predict the reactivity of this compound or other new analogues, aiding in the design of molecules with desired properties.

Analysis of Bonding and Non-Covalent Interactions (e.g., Natural Bond Orbital (NBO) Analysis, Non-Covalent Interaction (NCI) Analysis, Atom-In-Molecule (AIM) Theory)

To gain a deeper understanding of the bonding within this compound, several analytical methods can be applied to the calculated electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled and empty orbitals. This can reveal hyperconjugative interactions and provide insight into the nature of the chemical bonds. In a study of a related fluorobenzylidene derivative, NBO analysis showed how the movement of pi-electron clouds from donor to acceptor groups caused the molecule to become more polarized. researchgate.net

Non-Covalent Interaction (NCI) Analysis: The NCI index is a powerful tool for visualizing weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, in three-dimensional space. For this compound, NCI analysis could identify intramolecular interactions between the halogen substituents and the pyridine ring, as well as intermolecular halogen bonds that might form in a crystal lattice.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, chemical bonds, and other structural features. By locating bond critical points (BCPs) between atoms, the AIM theory can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions. A DFT study on halogenopyridinium cations used analysis of the electrostatic potential, a related concept, to show that iodopyridinium cations were effective at forming halogen bonds. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-fluoro-4-iodopyridine, and how do reaction conditions influence regioselectivity?

  • Answer : The synthesis typically involves halogenation strategies, such as sequential halogen-dance reactions or directed ortho-metallation followed by electrophilic trapping. For example, magnesiation at the C6 position of halogen-rich pyridines (e.g., 5-bromo-2-chloro-4-fluoro-3-iodopyridine) allows regioselective functionalization . Key variables include temperature, choice of base (e.g., LDA or Grignard reagents), and solvent polarity. Lower temperatures (−78°C) favor kinetic control, while higher temperatures may lead to thermodynamic products.

Q. How can researchers characterize the structure and purity of this compound?

  • Answer : Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR (to confirm fluorine integration and coupling patterns), X-ray crystallography (for absolute configuration), and HRMS (to verify molecular weight). Purity can be assessed via HPLC with UV detection at 254 nm, as halogenated pyridines often exhibit strong absorbance. Cross-check melting points against literature values to detect impurities .

Q. What solvents and storage conditions are optimal for this compound?

  • Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) but varies with substituent electronics. For reactions requiring anhydrous conditions, distill solvents over molecular sieves .

Advanced Research Questions

Q. How does the electronic interplay between bromine, fluorine, and iodine affect reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing fluorine and iodine atoms activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at specific positions. Bromine, being a better leaving group than iodine in certain contexts, enables sequential Suzuki-Miyaura couplings. For instance, iodine at C4 stabilizes intermediates during palladium-catalyzed reactions, while fluorine at C5 directs electrophiles to C3 or C6 via inductive effects .

Q. What strategies resolve contradictions in regioselectivity data during functionalization?

  • Answer : Discrepancies often arise from competing mechanisms (e.g., radical vs. ionic pathways). To address this:

  • Perform DFT calculations to map transition-state energies and predict dominant pathways.
  • Use isotopic labeling (e.g., <sup>18</sup>O in nitro groups) to track substituent migration during halogen-dance reactions .
  • Validate hypotheses with kinetic isotope effect (KIE) studies.

Q. How can computational modeling optimize the design of this compound derivatives for medicinal chemistry?

  • Answer : Employ docking simulations to predict binding affinities with target proteins (e.g., kinases). Focus on the iodine atom’s role in halogen bonding with backbone carbonyls. Pair with MD simulations to assess conformational stability. For example, derivatives with trifluoromethyl groups at adjacent positions show enhanced metabolic stability .

Q. What are the challenges in scaling up multi-halogenated pyridine syntheses, and how can they be mitigated?

  • Answer : Scalability issues include:

  • Purification difficulties due to similar boiling points of halogenated byproducts. Use preparative HPLC or fractional crystallization.
  • Metal catalyst poisoning from iodine residues. Pre-treat substrates with activated charcoal or switch to iodine-tolerant catalysts (e.g., Pd(OAc)2/XPhos).
  • Safety risks from exothermic halogenation steps. Implement controlled addition via syringe pumps and inline IR monitoring .

Methodological Guidance Table

Challenge Recommended Technique Key Reference
Regioselective iodinationDirected ortho-metallation with LDA
Cross-coupling optimizationPd/XPhos in toluene at 80°C
Stability under acidic conditionsAvoid protic solvents; use DCM
Quantifying trace impuritiesUPLC-MS with charged aerosol detection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.